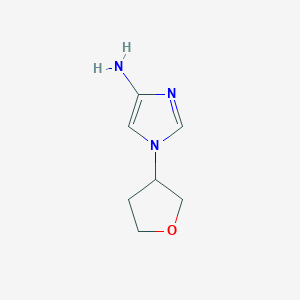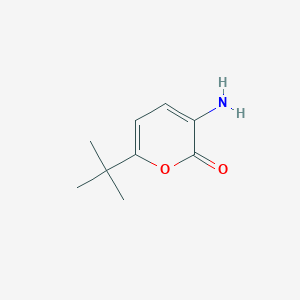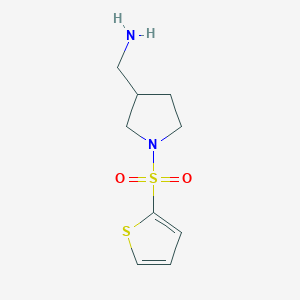
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of histamine, a neurotransmitter and chemical messenger in the body. This compound is known for its unique structure, which includes an imidazole ring, making it a valuable molecule in the synthesis of various pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2-aminoimidazole with ethylene oxide, followed by purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and neurotransmission.
Medicine: It has potential therapeutic applications, including as an antihistamine or in the treatment of certain neurological disorders.
Industry: The compound is used in the production of various chemical products, including dyes and polymers
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate neurotransmission and other physiological processes. The imidazole ring plays a crucial role in this interaction, allowing the compound to mimic or inhibit the action of histamine .
Comparación Con Compuestos Similares
Histamine: A naturally occurring compound with a similar structure, involved in immune responses and neurotransmission.
Imidazole: The parent compound of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol, used in various chemical syntheses.
Metronidazole: An imidazole derivative with antimicrobial properties
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-(2-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) |
Clave InChI |
WFXCFWBSONANJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)







